- Preparation of substituted indazole derivatives active as kinase inhibitors for treating cancer, cell proliferative disorders, and other diseases, World Intellectual Property Organization, , ,
Cas no 942271-60-5 (Tert-butyl 4-fluoro-2-nitrobenzoate)

942271-60-5 structure
Nome del prodotto:Tert-butyl 4-fluoro-2-nitrobenzoate
Numero CAS:942271-60-5
MF:C11H12FNO4
MW:241.215686798096
MDL:MFCD26384452
CID:2130394
PubChem ID:57447321
Tert-butyl 4-fluoro-2-nitrobenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-fluoro-2-nitro-benzoic acid tert-butyl ester
- tert-butyl 4-fluoro-2-nitrobenzoate
- C11H12FNO4
- JLGPJOUWLXCECT-UHFFFAOYSA-N
- SY060687
- BC6253169
- 4-Fluoro-2-nitrobenzoic acid tert-butyl ester
- DB-367796
- AKOS027255694
- 942271-60-5
- CS-0035947
- W10941
- A1-01356
- AS-67093
- tert-butyl4-fluoro-2-nitrobenzoate
- MFCD26384452
- SCHEMBL592368
- Tert-butyl 4-fluoro-2-nitrobenzoate
-
- MDL: MFCD26384452
- Inchi: 1S/C11H12FNO4/c1-11(2,3)17-10(14)8-5-4-7(12)6-9(8)13(15)16/h4-6H,1-3H3
- Chiave InChI: JLGPJOUWLXCECT-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=C(C=1)[N+](=O)[O-])C(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 241.07503603g/mol
- Massa monoisotopica: 241.07503603g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 3
- Complessità: 308
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 72.1
- XLogP3: 2.9
Tert-butyl 4-fluoro-2-nitrobenzoate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D783110-100mg |
4-Fluoro-2-Nitro-Benzoic Acid Tert-Butyl Ester |
942271-60-5 | 95% | 100mg |
$350 | 2024-06-05 | |
eNovation Chemicals LLC | D961271-1g |
4-Fluoro-2-nitro-benzoic acid tert-butyl ester |
942271-60-5 | 97% | 1g |
$370 | 2023-09-02 | |
TRC | B815628-100mg |
Tert-butyl 4-Fluoro-2-nitrobenzoate |
942271-60-5 | 100mg |
$ 185.00 | 2022-06-06 | ||
ChemScence | CS-0035947-250mg |
tert-Butyl 4-fluoro-2-nitrobenzoate |
942271-60-5 | 99.52% | 250mg |
$105.0 | 2022-04-26 | |
Aaron | AR00IION-250mg |
4-Fluoro-2-nitro-benzoic acid tert-butyl ester |
942271-60-5 | 98% | 250mg |
$7.00 | 2025-02-28 | |
1PlusChem | 1P00IIGB-5g |
4-Fluoro-2-nitro-benzoic acid tert-butyl ester |
942271-60-5 | 97% | 5g |
$638.00 | 2025-03-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBSM758-250mg |
tert-butyl 4-fluoro-2-nitrobenzoate |
942271-60-5 | 95% | 250mg |
¥878.0 | 2024-04-16 | |
A2B Chem LLC | AI62923-5g |
4-Fluoro-2-nitro-benzoic acid tert-butyl ester |
942271-60-5 | 95% | 5g |
$493.00 | 2024-07-18 | |
Ambeed | A940859-250mg |
tert-Butyl 4-fluoro-2-nitrobenzoate |
942271-60-5 | 98% | 250mg |
$127.0 | 2024-08-02 | |
Aaron | AR00IION-5g |
4-Fluoro-2-nitro-benzoic acid tert-butyl ester |
942271-60-5 | 98% | 5g |
$44.00 | 2025-02-28 |
Tert-butyl 4-fluoro-2-nitrobenzoate Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: 1-Butanol , Dichloromethane ; 20 h, rt
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
1.2 Solvents: tert-Butanol ; 24 h, rt
1.2 Solvents: tert-Butanol ; 24 h, rt
Riferimento
- Preparation of heterocyclic derivatives modulating activity of certain protein kinases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; overnight, rt
Riferimento
- Indole derivatives as TrkA receptor inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
1.2 Solvents: tert-Butanol ; overnight, rt
1.2 Solvents: tert-Butanol ; overnight, rt
Riferimento
- Indazole compounds for inhibiting kinase activity, their composition and application in field of medical technology, China, , ,
Synthetic Routes 5
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt
Riferimento
- Preparation of pyrrolo[3,4-c]pyrazole derivatives as IGF-1R inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt
Riferimento
- Substituted pyrazolo[4,3-c]pyridine derivatives as tyrosine kinase inhibitors, particularly IGF-1R inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt
Riferimento
- Substituted pyrrolopyrazole derivatives as tyrosine kinase inhibitors, their preparation, pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, rt
1.2 20 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
1.2 20 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt
Riferimento
- Optimization of synthetic process of antitumor drug entrectinibHuaxue Shiji, 2020, 42(9), 1102-1107,
Synthetic Routes 9
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt
Riferimento
- Preparation of bi-functional small mol. compounds as tropomyosin receptor kinase (TRK) degradation compounds and methods of use, World Intellectual Property Organization, , ,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt
Riferimento
- Indazole derivatives as kinase inhibitors for the treatment of cancer and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: 4-(Dimethylamino)pyridine , Di-tert-butyl dicarbonate Solvents: Dichloromethane , tert-Butanol ; overnight, rt
Riferimento
- Preparation of hetero-bifunctional compounds as protein degraders, World Intellectual Property Organization, , ,
Synthetic Routes 12
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; overnight, rt
Riferimento
- Preparation of tropomyosin receptor kinase degradation compounds and methods of use, World Intellectual Property Organization, , ,
Synthetic Routes 13
Condizioni di reazione
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane , tert-Butanol ; 20 h, rt
Riferimento
- Preparation of substituted indazole derivatives for use as kinase inhibitors, World Intellectual Property Organization, , ,
Tert-butyl 4-fluoro-2-nitrobenzoate Raw materials
Tert-butyl 4-fluoro-2-nitrobenzoate Preparation Products
Tert-butyl 4-fluoro-2-nitrobenzoate Letteratura correlata
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1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:942271-60-5)Tert-butyl 4-fluoro-2-nitrobenzoate

Purezza:99%/99%
Quantità:5g/1g
Prezzo ($):950.0/317.0